3-Methoxy-L-tyrosine Dihydrate
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Overview
Description
This compound is characterized by its molecular formula C10H13NO4•H2O and a molecular weight of 229.2 g/mol . It is primarily used in biochemical research, particularly in studies related to Parkinson’s disease and other neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-L-tyrosine Dihydrate can be synthesized through the methylation of L-DOPA. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate . The reaction is carried out under controlled conditions to ensure the selective methylation of the hydroxyl group at the 3-position of the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its dihydrate form. The final product is often subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-L-tyrosine Dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound back to its parent form, L-DOPA.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-DOPA and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-L-tyrosine Dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurological disorders.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The primary mechanism of action of 3-Methoxy-L-tyrosine Dihydrate involves its conversion to 3-O-methyldopa by the enzyme catechol-O-methyltransferase (COMT). This conversion inhibits the decarboxylation of L-DOPA to dopamine, thereby modulating the levels of dopamine in the brain. This mechanism is particularly relevant in the context of Parkinson’s disease, where maintaining optimal dopamine levels is crucial for managing symptoms .
Comparison with Similar Compounds
L-DOPA: The parent compound of 3-Methoxy-L-tyrosine Dihydrate, used extensively in the treatment of Parkinson’s disease.
3,4-Dihydroxy-L-phenylalanine: Another derivative of L-DOPA with similar biochemical properties.
3-Methoxytyramine: A metabolite of dopamine with distinct pharmacological effects.
Uniqueness: this compound is unique due to its specific methylation at the 3-position, which imparts distinct biochemical properties. Unlike L-DOPA, it does not undergo decarboxylation to form dopamine directly, making it a valuable tool for studying the metabolic pathways and pharmacokinetics of L-DOPA and its derivatives .
Properties
Molecular Formula |
C10H15NO5 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C10H13NO4.H2O/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H2 |
InChI Key |
IDRRCKUGGXLORG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O |
Origin of Product |
United States |
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